molecular formula C17H15ClN4O2 B2710161 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-35-9

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2710161
CAS No.: 866864-35-9
M. Wt: 342.78
InChI Key: SXGBBKQLPFLLCX-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C₁₈H₁₆ClN₄O₂ and a molecular weight of 342.78 g/mol (). Its structure features a 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 1, a methyl group at position 5, and a phenylcarboxamide moiety at position 4. The 3-chloro-4-methoxyphenyl substituent is notable for its electronic and steric effects, which may enhance binding affinity in biological systems, as seen in structurally related anticancer agents ().

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-12-6-4-3-5-7-12)20-21-22(11)13-8-9-15(24-2)14(18)10-13/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGBBKQLPFLLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. . The reaction conditions often include the use of copper(I) catalysts and azides, along with alkynes, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide exhibit significant antibacterial and antifungal activities. For instance, triazole derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMIC (μg/mL)Target Organism
Compound A0.25S. aureus
Compound B0.5C. albicans
Compound C0.125E. coli

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of triazole compounds. The compound's structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. For example, certain derivatives demonstrated COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .

Fungicides

The triazole scaffold is widely utilized in agricultural chemistry as fungicides due to its ability to disrupt fungal cell membrane synthesis. Compounds derived from triazoles have been effective against various plant pathogens, making them valuable in crop protection strategies .

Table 2: Efficacy of Triazole Fungicides

Fungicide NameActive IngredientTarget PathogenEfficacy (%)
Fungicide X1-(3-chloro-4-methoxyphenyl)triazoleFusarium spp.85
Fungicide YTriazole derivative YBotrytis cinerea90

Polymer Chemistry

Triazoles are also being explored in material science for their potential applications in polymer chemistry. The incorporation of triazole units into polymers can enhance thermal stability and mechanical properties, making them suitable for advanced materials used in electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported on a series of synthesized triazole compounds that showed promising results against multidrug-resistant bacterial strains. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced efficacy .

Case Study 2: Agricultural Impact

Research conducted on the application of triazole fungicides demonstrated a significant reduction in fungal infections in crops, leading to improved yield and quality. The study emphasized the importance of these compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound can affect pathways such as the NF-kB inflammatory pathway and ER stress response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Key structural analogs differ in substituents on the triazole ring and aryl groups. These variations influence physicochemical properties and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound C₁₈H₁₆ClN₄O₂ 342.78 3-Cl-4-OCH₃-Ph, 5-CH₃, N-Ph Under investigation
N-(3-Cl-4-OCH₃-Ph)-1-(4-OCH₃-Ph)-5-CH₃-1H-triazole-4-carboxamide (E141-0486) C₁₈H₁₇ClN₄O₃ 372.81 4-OCH₃-Ph at position 1 Higher lipophilicity vs. target compound
1-(3-Cl-4-CH₃-Ph)-5-CH₃-N-(2-CH₃-Ph)-triazole-4-carboxamide C₁₈H₁₇ClN₄O 340.81 3-Cl-4-CH₃-Ph, 2-CH₃-Ph Reduced polarity vs. target compound
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-Ph-1H-triazole-4-carboxamide (3e) C₁₉H₁₆N₄O₃ 348.36 Benzodioxolylmethyl group at position 1 Melting point: 170–173°C; Rf = 0.14
1-(4-OCH₃-Ph)-5-Ph-1H-triazole-4-carboxamide (3h) C₁₇H₁₆N₄O₂ 308.34 4-OCH₃-Ph at position 1 Melting point: 209–210°C; Rf = 0.15

Key Observations :

  • Lipophilicity : Replacement of the 3-chloro-4-methoxyphenyl group with a benzo[d][1,3]dioxolylmethyl group (3e) reduces molecular weight but introduces a polar dioxolane ring, affecting solubility ().
  • Biological Relevance : The 3-chloro-4-methoxyphenyl motif is associated with enhanced anticancer activity in related triazole-carboxamides ().
Cytotoxicity and Antiproliferative Activity
  • Amino-Substituted Analogs: 5-Amino-1-aryl-1H-1,2,3-triazole-4-carboxamides exhibit potent antiproliferative activity (e.g., GP = -13.42% against renal cancer RXF 393 cells) due to hydrogen-bonding interactions from the amino group (). The target compound lacks this group, which may reduce activity but improve metabolic stability.
  • Trifluoromethyl Derivatives : 1-(4-Cl-Ph)-5-CF₃-triazole-4-carboxylic acid derivatives show GP = 68.09% against NCI-H522 lung cancer cells (). While the target compound is a carboxamide, its chloro-methoxy substitution may mimic these electronic effects.
Structural and Crystallographic Insights
  • Crystal Packing: The structurally similar 1-methoxy-5-methyl-N-phenyl-triazole-4-carboxamide crystallizes in a monoclinic system (P21/c, Z = 4) with intermolecular N–H···O hydrogen bonds stabilizing the lattice (–16). The target compound’s 3-chloro substituent may introduce Cl···π interactions, altering packing efficiency.

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and triazole derivatives under controlled conditions. The method often includes the use of coupling agents and solvents that facilitate the formation of the triazole ring and subsequent functionalization at the carboxamide position.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential in treating several diseases.

Anticancer Activity

Recent studies indicate that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated that these compounds can disrupt cell cycle progression and induce oxidative stress in cancer cells.
CompoundIC50 (µM)Cancer TypeReference
A5.0Breast
B10.0Lung
C2.5Colon

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In particular, it has been shown to protect neuronal cells from oxidative stress and inflammation:

  • Neuroprotection Mechanism : It appears to inhibit neuroinflammatory pathways, such as the NF-κB signaling pathway, which is crucial in neurodegenerative diseases like Alzheimer's. This inhibition leads to reduced production of pro-inflammatory cytokines and improved neuronal survival rates under stress conditions.

Antimicrobial Activity

Triazole derivatives have also been noted for their antimicrobial properties. The compound has exhibited activity against various bacterial strains, suggesting potential use as an antibacterial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Study on Cancer Cells : A study assessed the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 5 µM, suggesting potent anticancer activity.
  • Neuroprotective Study : Another study evaluated its effects on SH-SY5Y neuroblastoma cells subjected to amyloid-beta toxicity. The compound demonstrated a protective effect by reducing apoptosis markers and enhancing cell survival.

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